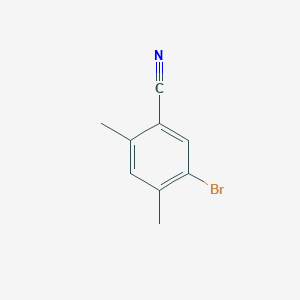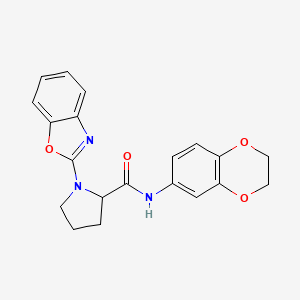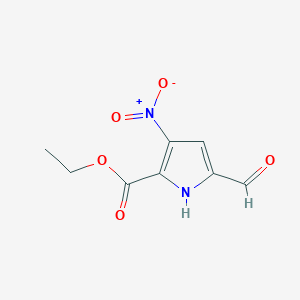![molecular formula C8H10ClN3O3 B2529665 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide CAS No. 2411224-01-4](/img/structure/B2529665.png)
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide, also known as CP-oxazole, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is not fully understood. However, studies have suggested that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death (Liu et al., 2017).
Biochemical and Physiological Effects:
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. One study found that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression (Liu et al., 2017). 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has also been shown to inhibit the activity of the bacterial enzyme MurA, which is involved in cell wall synthesis (Huang et al., 2015).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. However, one limitation is that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has not been extensively studied, and its safety and efficacy have not been fully evaluated.
Orientations Futures
There are several future directions for research on 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide. One area of research could focus on the development of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide as a therapeutic agent for cancer and bacterial infections. Another area of research could focus on the mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide and its potential use as a tool for studying DNA replication and repair. Additionally, studies could investigate the safety and efficacy of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide in animal models and human clinical trials.
In conclusion, 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is a synthetic compound that has potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully evaluate the potential of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide as a therapeutic agent and tool for studying DNA replication and repair.
Méthodes De Synthèse
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is synthesized by reacting 2-amino-2-methyl-1-propanol with oxalyl chloride to form 2-chloropropanoyl chloride. The resulting compound is then reacted with 2-aminomethyl oxazole-4-carboxamide to form 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide. This synthesis method has been reported to have a yield of approximately 70% (Huang et al., 2015).
Applications De Recherche Scientifique
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential applications in various scientific research areas. One study found that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing cell proliferation (Liu et al., 2017). 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has also been shown to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus (Huang et al., 2015).
Propriétés
IUPAC Name |
2-[(2-chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-4(9)8(14)11-2-6-12-5(3-15-6)7(10)13/h3-4H,2H2,1H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPPDHIPZVTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CO1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropropanamido)methyl]-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)
![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)
![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)
